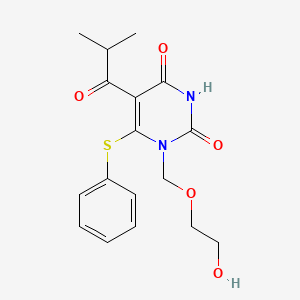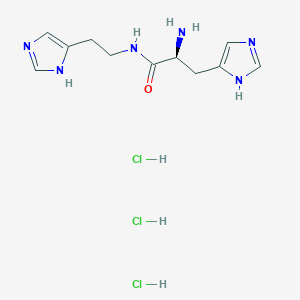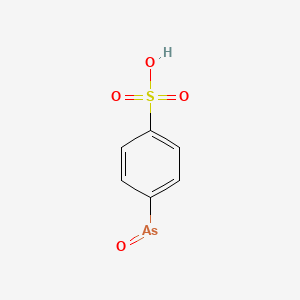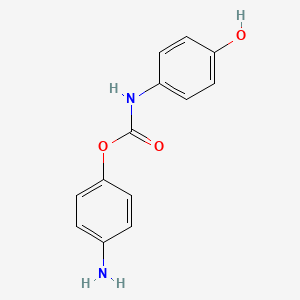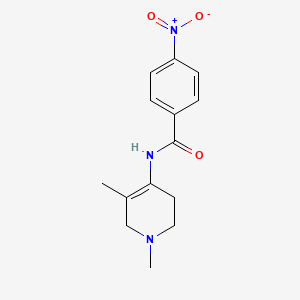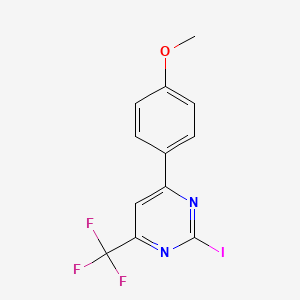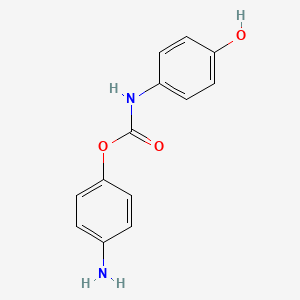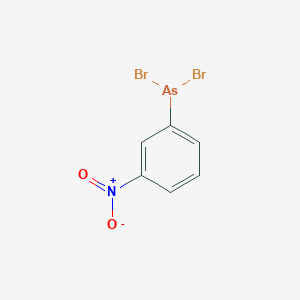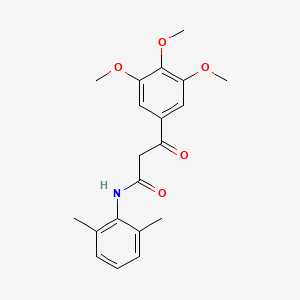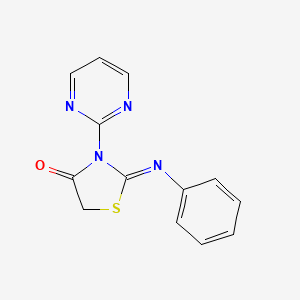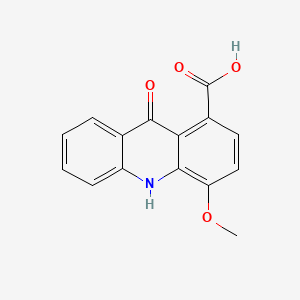
9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid is a heterocyclic organic compound with the molecular formula C15H11NO4. It is known for its unique structure, which includes an acridine core, a methoxy group, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoic acid derivatives with methoxy-substituted aromatic aldehydes, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular pathways. Its ability to interact with nucleic acids and proteins makes it a useful tool in molecular biology research .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It has been studied for its anticancer and antimicrobial activities, with promising results in preclinical studies .
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways, leading to the modulation of gene expression and protein synthesis .
Comparison with Similar Compounds
- 9,10-Dihydro-5-methoxy-9-oxo-4-acridinecarboxylic acid
- 9-oxo-9,10-dihydroacridine-4-carboxylic acid
- 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Comparison: Compared to these similar compounds, 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the methoxy group at the 4-position and the carboxylic acid functional group contribute to its unique chemical and biological properties .
Properties
CAS No. |
141992-49-6 |
|---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-methoxy-9-oxo-10H-acridine-1-carboxylic acid |
InChI |
InChI=1S/C15H11NO4/c1-20-11-7-6-9(15(18)19)12-13(11)16-10-5-3-2-4-8(10)14(12)17/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI Key |
RZGKCTSDFWAMKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)O)C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


